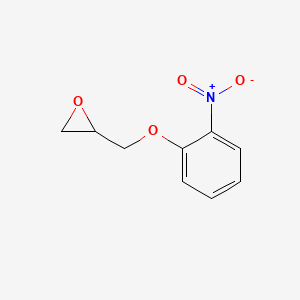

2-(2-Nitro-phenoxymethyl)-oxirane

Vue d'ensemble

Description

2-(2-Nitro-phenoxymethyl)-oxirane, commonly known as NPMO, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NPMO is a heterocyclic compound that contains an epoxide ring, a nitro group, and a phenyl group. The unique structural features of NPMO make it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Antioxidant Properties and Radioprotective Effects

Nitroxide radicals, such as those derived from oxirane compounds, have been studied for their potent antioxidant properties. These compounds are among the most effective non-thiol radioprotectants, demonstrating significant ability to scavenge free radicals and protect against radiation-induced damage. The study by Samuni et al. (2002) elucidates the kinetics and mechanisms of reactions involving nitroxides and their reduced forms, hydroxylamines, with hydroxyl radicals and OH-adduct radicals, providing insights into their antioxidant action and potential applications in radioprotection (Samuni et al., 2002).

Nitrification and Environmental Implications

Research on the nitrification process, specifically the complete oxidation of ammonia via nitrite to nitrate by Nitrospira bacteria, highlights the environmental significance of nitrogen-containing compounds like 2-(2-Nitro-phenoxymethyl)-oxirane. The study by Daims et al. (2015) uncovers the genomic capability of Nitrospira for ammonia and nitrite oxidation, indicating the role of nitro and oxirane compounds in nitrogen cycling and environmental sustainability (Daims et al., 2015).

Polymerization Processes

Oxirane compounds play a crucial role in polymer science, particularly in "living" free radical polymerizations. The work by Benoit et al. (1999) explores the development of alkoxyamines based on oxirane structures for the controlled polymerization of various vinyl monomers. This research opens avenues for designing composite materials with tailored properties for industrial and biomedical applications (Benoit et al., 1999).

Oxidation Reactions and Synthesis of Anticancer Drugs

The unique reactivity of oxirane and nitro groups facilitates the synthesis of complex organic molecules. Lewandowski and Gwoździński (2017) discuss the properties and applications of nitroxides, including those derived from oxirane compounds, as antioxidants and anticancer drugs. Their catalytic action in oxidation and reduction reactions makes them valuable in developing therapeutic agents (Lewandowski & Gwoździński, 2017).

Advanced Material Development

The study by Perry et al. (2010) on the adsorption of nitrophenol isomers on silver nanostructures through surface-enhanced spectroscopy demonstrates the potential of oxirane and nitro compounds in creating sensitive analytical tools and advanced materials with novel properties (Perry et al., 2010).

Propriétés

IUPAC Name |

2-[(2-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKKEOQDQNCTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitro-phenoxymethyl)-oxirane | |

CAS RN |

21407-49-8 | |

| Record name | NSC1734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

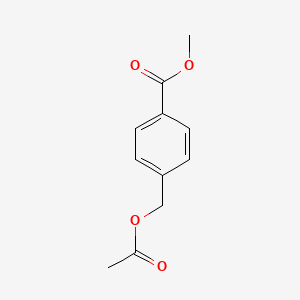

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)

![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)